molecular formula C19H21N5O3 B2672195 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(pyrimidin-5-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034342-88-4

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(pyrimidin-5-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2672195
CAS No.: 2034342-88-4
M. Wt: 367.409
InChI Key: LJEGIADPNJNGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(pyrimidin-5-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyrimidine ring, which is a basic aromatic ring present in many biological compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrimidine derivatives are known to undergo a variety of reactions, including oxidative dehydrogenation, annulation, and oxidative aromatization .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For example, pyrazolopyrimidines derivatives have been explored for their cytotoxic activities against various cancer cell lines and their potential as anti-5-lipoxygenase agents, indicating their possible use in developing new therapeutic strategies for cancer and inflammatory diseases (Rahmouni et al., 2016). Similarly, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been studied for their antimicrobial and anticancer activities, showing higher anticancer activity than reference drugs in some cases (Hafez et al., 2016).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-pyrimidin-5-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-24-17(19(25)22-7-6-13-10-20-12-21-11-13)9-16(23-24)15-8-14(26-2)4-5-18(15)27-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEGIADPNJNGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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